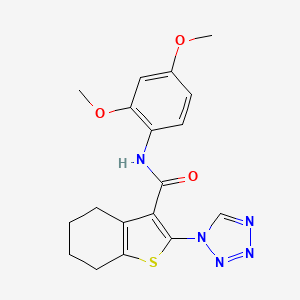

N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

The compound N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide features a benzothiophene core substituted at the 2-position with a tetrazole ring and at the 3-position with a carboxamide group linked to a 2,4-dimethoxyphenyl moiety. This structure combines a rigid bicyclic system with polar substituents, making it relevant for pharmaceutical applications, particularly in kinase inhibition or antimicrobial activity.

Properties

Molecular Formula |

C18H19N5O3S |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

InChI |

InChI=1S/C18H19N5O3S/c1-25-11-7-8-13(14(9-11)26-2)20-17(24)16-12-5-3-4-6-15(12)27-18(16)23-10-19-21-22-23/h7-10H,3-6H2,1-2H3,(H,20,24) |

InChI Key |

QKNDITZPTAJOFT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4)OC |

Origin of Product |

United States |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound notable for its unique structural features. It includes a benzothiophene core, a tetrazole ring, and a dimethoxyphenyl group. The molecular formula is with a molecular weight of approximately 399.5 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action typically involves the modulation of specific molecular targets such as receptors or enzymes .

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell proliferation and survival. Interaction studies have focused on understanding how this compound binds to specific enzymes and receptors that are crucial for cancer cell growth .

The mechanism of action of this compound involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites on enzymes or receptors, thereby modulating their activity. The methoxy groups enhance lipophilicity, facilitating cellular uptake .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Similar benzothiophene core | Anticancer properties | Different substituents on the benzyl group |

| 2-(1H-tetrazol-1-yl)-4-methylthiazole | Contains thiazole instead of benzothiophene | Antimicrobial activity | Lacks the complex benzothiophene structure |

| 2-(tetrazol-1-yl)benzothiazole | Benzothiazole core with tetrazole | Potential anti-inflammatory effects | Different heterocyclic structure |

This table highlights how this compound stands out due to its intricate combination of functional groups and structural components that may enhance its biological activity compared to simpler analogs .

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activity of this compound:

- Antimicrobial Study : A study evaluated the effectiveness of the compound against various pathogens using standard microbiological techniques. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria .

- Anticancer Study : Another research effort focused on the compound's ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings suggested that treatment with this compound resulted in increased markers of apoptosis and decreased cell viability .

- Enzyme Interaction Study : Investigations into how this compound interacts with specific enzymes revealed that it binds competitively to active sites involved in metabolic pathways critical for cancer progression .

Comparison with Similar Compounds

Structural Modifications and Key Differences

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

- Tetrazole vs. Amino Group: The tetrazole in the target compound (νC=N ~1250 cm⁻¹ in IR) introduces stronger hydrogen-bonding capacity compared to the NH₂ group (νNH ~3300 cm⁻¹) .

- Solubility : The dimethoxyphenyl group in the target compound improves lipid solubility compared to the fluorophenyl analog .

- Thermal Stability : Nitro-triazole derivatives exhibit higher melting points (~200–220°C) due to rigid conjugated systems, whereas the target compound likely melts at 160–180°C (estimated).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.